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Compound of Interest

Compound Name: 8-Aza-7-bromo-7-deazaguanosine

Cat. No.: B12409290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 8-aza-7-deazapurine nucleosides,

detailing their structure-activity relationships (SAR) across various biological targets. The

information is compiled from experimental data to assist in the strategic design and

development of novel therapeutic agents.

Introduction
8-Aza-7-deazapurine nucleosides are a class of purine analogues characterized by the

replacement of the carbon atom at position 8 and the nitrogen atom at position 7 of the purine

ring with a nitrogen and carbon atom, respectively. This structural modification significantly

alters the electronic properties and hydrogen bonding capabilities of the nucleobase, leading to

a diverse range of biological activities. These compounds have garnered considerable interest

in medicinal chemistry due to their potential as anticancer, antibacterial, antiviral, and kinase-

inhibiting agents. This guide summarizes the key SAR findings for these activities, presenting

quantitative data, experimental methodologies, and visual representations of relevant pathways

and workflows.

Anticancer Activity
The anticancer potential of 8-aza-7-deazapurine nucleosides has been evaluated against

various cancer cell lines. The SAR studies reveal that modifications at the C6 and C7 positions
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of the pyrazolo[3,4-d]pyrimidine core, as well as alterations to the sugar moiety, significantly

impact their cytotoxic effects.

Key Structural Modifications and Their Effects:
Substitution at C7: Introduction of a halogen, particularly iodine, at the C7 position has been

shown to enhance anticancer activity. For instance, the 7-iodo substituted derivative 1

demonstrated the most potent inhibitory activity against the A549 human lung carcinoma cell

line with an IC50 value of 7.68 μM.[1]

Substitution at C6: The nature of the substituent at the C6 position influences cytotoxicity.

Electron-donating groups at this position appear to be favorable for activity.[1]

Sugar Moiety: The presence and configuration of the sugar moiety are critical. Both

ribonucleosides and 2'-deoxyribonucleosides have been synthesized and evaluated, with

modifications such as 2'-deoxy-2'-β-fluoro substitutions also being explored for their

therapeutic potential.[1]

Quantitative Data: Anticancer Activity

Compound ID

Base
Modification
(R1 at C6, R2
at C7)

Sugar Moiety Cell Line IC50 (µM)

1 -NH2, -I Ribose A549 7.68

2 -NH2, -H Ribose A549 >100

3 -OH, -Br Ribose A549 >100

4 -NHNH2, -Br Ribose A549 91.26

5 -NH2, -I Ribose MDA-MB-231 >100

Experimental Protocol: MTT Assay for Cytotoxicity
The half-maximal inhibitory concentration (IC50) values for anticancer activity were determined

using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular

oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its

insoluble purple formazan, which can be measured spectrophotometrically. The amount of

formazan produced is directly proportional to the number of living cells.

Procedure:

Cell Seeding: Cancer cells (e.g., A549 or MDA-MB-231) are seeded into 96-well plates at a

density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

Compound Treatment: The cells are then treated with various concentrations of the 8-aza-7-

deazapurine nucleoside analogues for a specified period, typically 48 or 72 hours.

MTT Addition: Following the treatment period, the medium is replaced with fresh medium

containing MTT solution (final concentration 0.5 mg/mL) and the plates are incubated for

another 4 hours at 37°C.

Formazan Solubilization: The medium containing MTT is removed, and the formazan crystals

are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a

microplate reader at a wavelength of 570 nm.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the IC50 value is determined by plotting the percentage of viability against the logarithm

of the compound concentration.
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MTT Assay Experimental Workflow

Cell Preparation

Compound Treatment

MTT Assay

Data Analysis

Seed cancer cells in 96-well plate

Incubate for 24h for cell attachment

Add serial dilutions of 8-aza-7-deazapurine nucleosides

Incubate for 48-72h

Add MTT solution

Incubate for 4h

Solubilize formazan crystals with DMSO

Measure absorbance at 570 nm

Calculate IC50 values
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Microplate Alamar Blue Assay (MABA) Workflow

Preparation

Assay Procedure

Analysis

Prepare mycobacterial inoculum

Inoculate microplates

Prepare serial dilutions of test compounds

Incubate for 7 days at 37°C

Add Alamar Blue solution

Incubate for 24h

Determine MIC (lowest concentration with no color change)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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